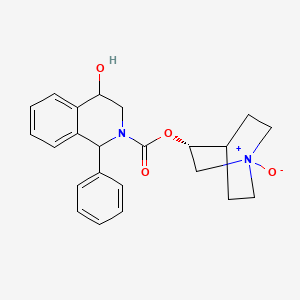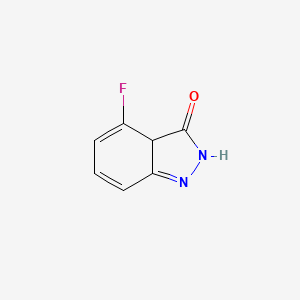
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- is a complex organic compound that belongs to the triazine family. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of the amino group and the ribofuranosyl moiety makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate nitriles and amines under acidic or basic conditions.
Introduction of the Amino Group: This step often involves nucleophilic substitution reactions where an amino group is introduced into the triazine ring.
Attachment of the Ribofuranosyl Moiety: This is typically done through glycosylation reactions, where the ribofuranosyl group is attached to the triazine ring using glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazine ring.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of various materials and chemicals, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione,4,6-dimethyl-: Another triazine derivative with different functional groups.
3-Methyl-6-aza-thymin: A triazine compound with a methyl group and aza substitution.
3,5-Dimethyl-6-aza-uracil: A triazine derivative with dimethyl and aza substitutions.
Uniqueness
1,3,5-Triazin-2(1H)-one,4-amino-1-(5-O-phosphono-b-D-ribofuranosyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ribofuranosyl moiety, in particular, distinguishes it from other triazine derivatives and contributes to its diverse applications in scientific research.
Propiedades
Fórmula molecular |
C8H12N4O7P+ |
|---|---|
Peso molecular |
307.18 g/mol |
Nombre IUPAC |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino]oxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H11N4O7P/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(18-7)11-19-20(16)17/h1-2,4-7,11,13-14H,(H2-,9,10,15,16,17)/p+1/t4-,5+,6-,7+/m0/s1 |
Clave InChI |
AVTREUAGMHQRDI-BNHYGAARSA-O |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NO[P+](=O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NO[P+](=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazinan-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12352979.png)
![N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide](/img/structure/B12352993.png)

![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)
![Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)




![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353042.png)
![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)


